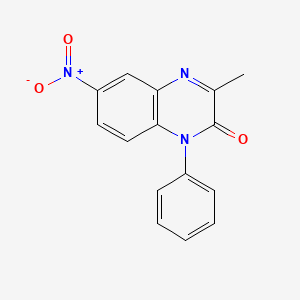![molecular formula C10H15ClOSi B14255992 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol CAS No. 343615-08-7](/img/structure/B14255992.png)
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is an organosilicon compound that features a phenol group substituted with a chlorodimethylsilyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol typically involves the reaction of 4-hydroxyethylphenol with chlorodimethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the silicon atom of the chlorodimethylsilane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorodimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to substitute the chlorodimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorodimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar chemical properties.
Chlorodimethylsilane: A simpler organosilicon compound used in similar applications.
Dimethylchlorosilane: A related compound with similar reactivity and applications.
Uniqueness
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is unique due to the presence of both a phenol group and a chlorodimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
343615-08-7 |
|---|---|
Molekularformel |
C10H15ClOSi |
Molekulargewicht |
214.76 g/mol |
IUPAC-Name |
4-[2-[chloro(dimethyl)silyl]ethyl]phenol |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,11)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
SNNKBRMZJQKTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC1=CC=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



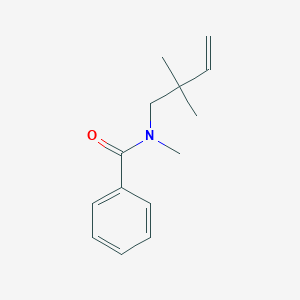
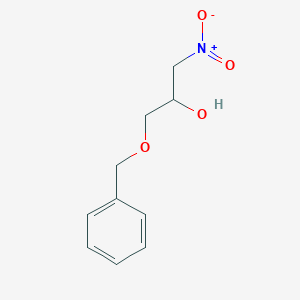
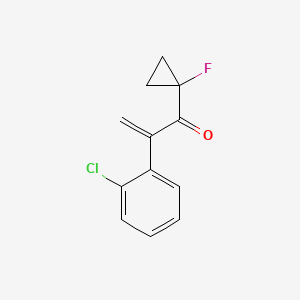
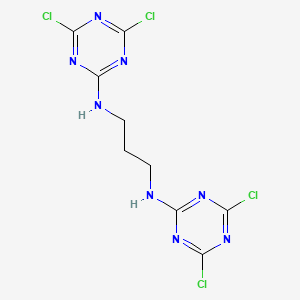
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

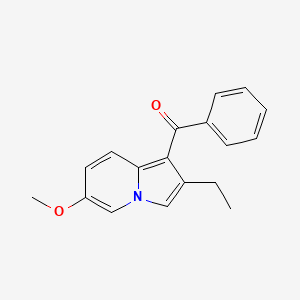
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)

